An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-imidazole-5-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its strategic placement of a reactive aldehyde group on the N-methylated imidazole ring makes it a versatile precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its core properties, detailed synthesis protocols, spectroscopic signature, and its utility in the development of novel therapeutic agents.
Core Properties and Identification
The fundamental physicochemical properties of 1-Methyl-1H-imidazole-5-carbaldehyde are crucial for its handling, reaction setup, and purification. Its unique identifier in chemical literature and databases is its CAS number.
CAS Number: 39021-62-0[1][2][3]
This compound is also known by several synonyms, including 1-Methyl-1H-imidazole-5-carboxaldehyde, 1-Methylimidazole-5-carboxaldehyde, and 5-Formyl-1-methylimidazole.[1]
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O | [2] |
| Molecular Weight | 110.11 g/mol | [2][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 52-57 °C | [2][5] |
| Boiling Point | 120-130 °C at 2 mmHg | [2] |
| Density | 1.14 ± 0.1 g/cm³ | [2] |
| Flash Point | >110 °C | [2][5] |
| Solubility | Soluble in water and common organic solvents. |
Synthesis of 1-Methyl-1H-imidazole-5-carbaldehyde
The primary route to synthesizing 1-Methyl-1H-imidazole-5-carbaldehyde involves the N-methylation of a suitable imidazole precursor. The choice of methylating agent and reaction conditions can be tailored to achieve optimal yield and purity.
Method 1: Methylation of Imidazole-4(5)-carboxaldehyde
A common and direct laboratory-scale synthesis involves the methylation of the commercially available imidazole-4(5)-carboxaldehyde.
Experimental Protocol:
-
Deprotonation: Under an inert atmosphere (e.g., Nitrogen or Argon), suspend imidazole-4(5)-carboxaldehyde (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents), portion-wise to the suspension.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation. The cessation of hydrogen gas evolution (if using NaH) indicates the formation of the imidazolide anion.
-
Methylation: To the resulting solution, add methyl iodide (CH₃I, 1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude 1-Methyl-1H-imidazole-5-carbaldehyde by vacuum distillation or column chromatography on silica gel.
-
Method 2: Industrial Scale Synthesis
For larger-scale production, an alternative method utilizes trifluoromethanesulfonic acid methyl ester as the methylating agent under solvent-free conditions, which can be more environmentally friendly and cost-effective.
Experimental Protocol:
-
In a high-pressure reactor, combine 5-formyl imidazole and trifluoromethanesulfonic acid methyl ester.
-
A supported catalyst, such as 20% potassium hydroxide on activated carbon, can be employed to enhance selectivity.[1]
-
The reaction is carried out with magnetic stirring at an optimized temperature of 150 °C for 2 hours.[1]
-
After the reaction period, the mixture is cooled, and the pressure is vented.
-
The catalyst is removed by filtration.
-
The final product, 1-methyl-1H-5-formyl imidazole, is isolated and purified by vacuum distillation.[1]
Spectroscopic Characterization
Accurate characterization of 1-Methyl-1H-imidazole-5-carbaldehyde is essential for quality control and reaction monitoring. Below is a summary of its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides distinct signals for the protons on the imidazole ring and the methyl group.
-
Aldehydic proton (-CHO): A singlet typically observed in the downfield region.
-
Imidazole ring protons: Two singlets or doublets corresponding to the protons at the C2 and C4 positions.
-
N-Methyl protons (-CH₃): A singlet in the upfield region.
¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbon, the aromatic carbons of the imidazole ring, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.
-
C=O stretch (aldehyde): A strong absorption band typically around 1680-1700 cm⁻¹.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.
-
C=N and C=C stretches (imidazole ring): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (110.11 g/mol ). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29).[6] The mass spectrum of 1-Methyl-1H-imidazole-5-carbaldehyde typically shows a prominent molecular ion peak at m/z 110 and a significant fragment at m/z 109.[4]
Applications in Drug Discovery and Medicinal Chemistry
1-Methyl-1H-imidazole-5-carbaldehyde is a valuable intermediate in the synthesis of various biologically active compounds, particularly in the realm of antiviral and anticancer drug discovery. The imidazole scaffold is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions.[7]
Precursor for Antiviral Agents
The aldehyde functionality of 1-Methyl-1H-imidazole-5-carbaldehyde allows for its elaboration into more complex heterocyclic systems with potential antiviral activity. For instance, it can serve as a starting material for the synthesis of imidazole-based compounds that inhibit viral replication.
Safety and Handling
1-Methyl-1H-imidazole-5-carbaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation. Therefore, appropriate safety precautions must be taken during its handling and use in a laboratory setting.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear nitrile gloves and a fully-buttoned lab coat.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
Handling and Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
-
Avoid the formation of dust, as it may form explosive concentrations in the air.
First Aid Measures
-
In case of skin contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If inhaled: Move the person to fresh air and seek medical attention.
-
If ingested: Rinse mouth and immediately seek medical attention. Do not induce vomiting.
Conclusion
1-Methyl-1H-imidazole-5-carbaldehyde is a cornerstone intermediate for synthetic chemists, particularly those in the pharmaceutical and materials science sectors. Its well-defined properties, accessible synthetic routes, and versatile reactivity make it an indispensable tool for the construction of novel and complex molecular architectures. A thorough understanding of its characteristics and safe handling procedures is paramount for its effective and responsible utilization in research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-5-imidazolecarboxaldehyde 97 39021-62-0 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]


